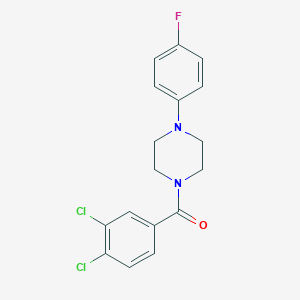
1-(3,4-Dichlorobenzoyl)-4-(4-fluorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorobenzoyl)-4-(4-fluorophenyl)piperazine is a complex organic compound that features a dichlorophenyl group and a fluorophenyl group connected via a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorobenzoyl)-4-(4-fluorophenyl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Dichlorophenyl Group: This step involves the nucleophilic substitution reaction where the piperazine ring reacts with 3,4-dichlorobenzoyl chloride in the presence of a base like triethylamine.
Attachment of the Fluorophenyl Group: The final step involves the reaction of the intermediate product with 4-fluorobenzoyl chloride under similar conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Dichlorobenzoyl)-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3,4-Dichlorobenzoyl)-4-(4-fluorophenyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dichlorobenzoyl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- (3,4-Dichloro-phenyl)-piperazin-1-yl-methanone
- (4-Fluoro-phenyl)-piperazin-1-yl-methanone
- (3,4-Dichloro-phenyl)-[4-(3-fluoro-phenyl)-piperazin-1-yl]-methanone
Uniqueness
1-(3,4-Dichlorobenzoyl)-4-(4-fluorophenyl)piperazine is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which can impart distinct chemical and biological properties. This combination can enhance its reactivity and potential efficacy in various applications compared to similar compounds.
Propiedades
Fórmula molecular |
C17H15Cl2FN2O |
|---|---|
Peso molecular |
353.2 g/mol |
Nombre IUPAC |
(3,4-dichlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H15Cl2FN2O/c18-15-6-1-12(11-16(15)19)17(23)22-9-7-21(8-10-22)14-4-2-13(20)3-5-14/h1-6,11H,7-10H2 |
Clave InChI |
WDNUICNURXVZBX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=C(C=C3)Cl)Cl |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















